molecular formula C16H18N8OS B2778829 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide CAS No. 1797356-89-8

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2778829
CAS No.: 1797356-89-8
M. Wt: 370.44
InChI Key: KWMMIJCPQSTCSD-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H18N8OS and its molecular weight is 370.44. The purity is usually 95%.
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Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide is a novel synthetic molecule that incorporates several biologically active moieties. Its structure features a triazole and pyrimidine core, both of which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C13H15N7O Molecular Weight 269 31 g mol \text{C}_{13}\text{H}_{15}\text{N}_{7}\text{O}\quad \text{ Molecular Weight 269 31 g mol }

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Known for antifungal and anticancer properties, triazoles can inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
  • Pyrimidine Structure : This moiety is crucial in nucleic acid synthesis and has been implicated in various therapeutic areas including antiviral and anticancer activities.
  • Isothiazole Group : Exhibits antimicrobial and anti-inflammatory properties, enhancing the overall bioactivity of the compound.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds containing triazole and isothiazole rings demonstrate significant antimicrobial effects. In vitro studies have shown promising results against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Anticancer Properties

The incorporation of the triazole and pyrimidine moieties has been linked to cytotoxic effects on cancer cell lines. For instance:

  • A study reported that derivatives of triazole exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines .

Anti-inflammatory Effects

Compounds with isothiazole structures have been documented to possess anti-inflammatory properties. The presence of this group in our compound suggests potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A derivative similar to the target compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability, particularly with an IC50 value of 27.3 μM against T47D breast cancer cells .
  • Antimicrobial Efficacy : In a comparative study, various triazole derivatives were screened for antibacterial activity. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4–8 μg/mL .

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC Value
AnticancerHCT-1166.2 μM
MCF-727.3 μM
AntimicrobialStaphylococcus aureus4–8 μg/mL
Escherichia coli4–8 μg/mL

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8OS/c1-11-6-15(26-22-11)21-16(25)12-2-4-23(5-3-12)13-7-14(19-9-18-13)24-10-17-8-20-24/h6-10,12H,2-5H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMMIJCPQSTCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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